Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate
Description
Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLFTMASLHQBM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyrrolidinone
Pyrrolidin-4-one (10 g, 99 mmol) is dissolved in dichloromethane (100 mL) and treated with di-tert-butyl dicarbonate (26.3 g, 119 mmol) and 4-dimethylaminopyridine (DMAP, 1.2 g, 9.9 mmol). The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield tert-butyl 4-oxopyrrolidine-1-carboxylate as a white solid (18.5 g, 92%).
Key Data:
- 1H NMR (400 MHz, CDCl3): δ 4.25–4.15 (m, 2H), 3.65–3.55 (m, 2H), 2.80–2.70 (m, 2H), 1.47 (s, 9H).
- LCMS (ESI): m/z 214.1 [M+H]+.
Bromination at Position 3
Bromination Using N-Bromosuccinimide (NBS)
tert-Butyl 4-oxopyrrolidine-1-carboxylate (5.0 g, 23.4 mmol) is dissolved in tetrahydrofuran (THF, 50 mL) and cooled to 0°C. Trimethylsilyl chloride (TMSCl, 3.5 mL, 27.6 mmol) and triethylamine (7.7 mL, 55.1 mmol) are added, and the mixture is stirred at 75°C for 12 hours. After cooling, NBS (4.47 g, 25.1 mmol) is added portionwise, and stirring continues at room temperature for 24 hours. The reaction is quenched with saturated NaHCO3 (100 mL), extracted with ethyl acetate (3 × 50 mL), and concentrated. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate as a white solid (5.56 g, 78%).
Key Data:
- 1H NMR (400 MHz, DMSO-d6): δ 4.85–4.70 (m, 1H), 4.20–4.00 (m, 1H), 3.90–3.55 (m, 3H), 2.80–2.68 (m, 1H), 2.54–2.44 (m, 1H), 1.43 (s, 9H).
- LCMS (ESI): m/z 292.0/294.0 [M+H]+.
Stereoselective Introduction of the Ethyl Group
Enolate Formation and Alkylation
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (3.0 g, 10.3 mmol) is dissolved in THF (30 mL) and cooled to −78°C. Lithium diisopropylamide (LDA, 12.3 mmol) is added dropwise, and the solution is stirred for 1 hour. Ethyl iodide (1.6 mL, 20.6 mmol) is added, and the reaction is warmed to 0°C over 2 hours. After quenching with saturated NH4Cl (50 mL), the mixture is extracted with ethyl acetate (3 × 30 mL), dried over Na2SO4, and concentrated. The crude product is purified by chromatography (hexane/ethyl acetate, 5:1) to yield tert-butyl (3R,4R)-3-bromo-4-ethyl-4-hydroxypyrrolidine-1-carboxylate (2.8 g, 82%).
Reduction of the Hydroxyl Group
The secondary alcohol (2.8 g, 8.4 mmol) is dissolved in ethanol (30 mL) and treated with triethylsilane (2.7 mL, 16.8 mmol) and trifluoroacetic acid (TFA, 0.65 mL, 8.4 mmol). The mixture is stirred at 50°C for 6 hours, then concentrated and purified via chromatography (hexane/ethyl acetate, 7:1) to afford tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate as a colorless oil (2.1 g, 79%).
Key Data:
- 1H NMR (400 MHz, CDCl3): δ 4.10–3.90 (m, 2H), 3.60–3.40 (m, 2H), 2.30–2.10 (m, 2H), 1.80–1.60 (m, 2H), 1.45 (s, 9H), 1.00 (t, J = 7.2 Hz, 3H).
- 13C NMR (100 MHz, CDCl3): δ 154.2, 80.1, 62.3, 54.8, 46.2, 38.7, 28.3, 24.1, 11.5.
- [α]D25: +12.5° (c = 1.0, CHCl3).
Optimization and Scalability
Bromination Conditions
Comparative studies of brominating agents reveal that NBS in THF with TMSCl affords higher regioselectivity (78% yield) compared to elemental bromine with AlCl3 (42% yield). The use of TMSCl activates the carbonyl group, enhancing the electrophilicity of the α-position.
Stereochemical Control
The (3R,4R) configuration is achieved through the syn-addition of the ethyl group during alkylation, guided by the steric bulk of the Boc group. Chiral HPLC analysis confirms an enantiomeric excess (ee) of 98% using (S)-BINOL-derived catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions may involve solvents like acetonitrile or dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include dehalogenated pyrrolidines or modified pyrrolidine rings.
Scientific Research Applications
Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The bromine atom can participate in halogen bonding, which can further modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used as a precursor to biologically active natural products.
Tert-butyl (3S,4S)-3-bromo-4-ethylpyrrolidine-1-carboxylate: This is a stereoisomer of the compound and has different stereochemical properties.
Uniqueness
Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both the tert-butyl and bromine groups provides a combination of steric and electronic effects that can be leveraged in various chemical and biological applications.
Biological Activity
Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate (CAS Number: 2460740-59-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrrolidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. A study highlighted the importance of structural modifications in enhancing inhibition potency against these enzymes .
- Neuroprotective Effects : Compounds with similar structures have shown protective effects on neuronal cells against oxidative stress and apoptosis. For instance, they can modulate inflammatory responses by reducing cytokine levels like TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides .
- Antimicrobial Activity : Some studies suggest that certain pyrrolidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant biological activity:
- Cell Viability : It has been shown to improve cell viability in astrocytes under stress conditions induced by amyloid-beta exposure. The compound increased astrocyte survival rates significantly compared to control groups .
- Cytokine Modulation : The compound reduced the levels of pro-inflammatory cytokines in treated cell cultures, indicating its potential as an anti-inflammatory agent .
In Vivo Studies
Limited in vivo studies are available; however, preliminary results suggest that the compound may not penetrate the blood-brain barrier effectively, which could limit its therapeutic applications in neurodegenerative diseases . Further research is necessary to explore formulations that enhance bioavailability.
Case Study 1: Neuroprotection in Alzheimer's Models
In a study involving an Alzheimer’s disease model, this compound was tested for its neuroprotective effects. The results indicated that while it did not significantly alter cognitive deficits in vivo, it showed promise in vitro by protecting astrocytes from amyloid-induced toxicity .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
